molecular formula C10H9FO2 B14257513 4-Fluoro-2-methoxy-(prop-2-ynyloxy)-benzene CAS No. 497242-89-4

4-Fluoro-2-methoxy-(prop-2-ynyloxy)-benzene

Cat. No.: B14257513
CAS No.: 497242-89-4
M. Wt: 180.17 g/mol
InChI Key: DGCNNTWVFCIVMP-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxy-(prop-2-ynyloxy)-benzene is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a prop-2-ynyloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methoxy-(prop-2-ynyloxy)-benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methoxyphenol and propargyl bromide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxy-(prop-2-ynyloxy)-benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

4-Fluoro-2-methoxy-(prop-2-ynyloxy)-benzene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxy-(prop-2-ynyloxy)-benzene involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, the compound may interact with specific enzymes to inhibit or modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methoxyphenol: Lacks the prop-2-ynyloxy group.

    4-Fluoro-2-methoxybenzaldehyde: Contains an aldehyde group instead of the prop-2-ynyloxy group.

    4-Fluoro-2-methoxybenzoic acid: Contains a carboxylic acid group instead of the prop-2-ynyloxy group.

Uniqueness

4-Fluoro-2-methoxy-(prop-2-ynyloxy)-benzene is unique due to the presence of the prop-2-ynyloxy group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

497242-89-4

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

4-fluoro-2-methoxy-1-prop-2-ynoxybenzene

InChI

InChI=1S/C10H9FO2/c1-3-6-13-9-5-4-8(11)7-10(9)12-2/h1,4-5,7H,6H2,2H3

InChI Key

DGCNNTWVFCIVMP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)OCC#C

Origin of Product

United States

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